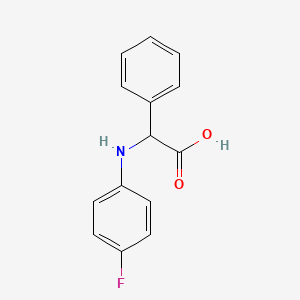![molecular formula C25H20N4O5S B2610163 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226447-05-7](/img/no-structure.png)
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N4O5S and its molecular weight is 488.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of related compounds, including dithiocarbamate derivatives bearing thiazole/benzothiazole rings, has been studied, demonstrating potential antimicrobial activity against various microorganism strains. These compounds, including derivatives similar to the queried compound, were synthesized starting from potassium salt derivatives and evaluated using the microdilution technique to test their antimicrobial efficacy (Yurttaş et al., 2016).
Antineoplastic Properties
Research on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor related to the queried compound, has shown significant promise in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). This study focused on identifying the metabolites of Flumatinib in CML patients to determine the main metabolic pathways in humans after oral administration, revealing insights into its pharmacokinetics and potential therapeutic applications (Gong et al., 2010).
Antitumor Activity
The synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, including structures similar to the compound , have been conducted with a focus on their cytotoxic activity against several tumor cell lines. These studies have highlighted the potential antitumor activity of these compounds, offering insights into their mechanisms of action and possible therapeutic benefits (Naito et al., 2005).
5-HT2 Antagonist Activity
The compound's related derivatives have been tested for 5-HT2 and alpha 1 receptor antagonist activities, showing significant potential as 5-HT2 antagonists. Such studies contribute to understanding the compound's potential in developing new treatments for disorders related to the serotoninergic system (Watanabe et al., 1992).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 4-(4-fluorophenyl)piperazine-1-carboxylic acid, which is then converted to 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid. The second intermediate is 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-fluorobenzene", "piperazine", "2-bromoacetyl bromide", "thiophene-2-carboxylic acid", "sodium hydride", "piperidine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "chloroform", "methanol" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)piperazine-1-carboxylic acid", "a. React 4-fluorobenzene with piperazine in the presence of sodium hydride and N,N-dimethylformamide to form 4-(4-fluorophenyl)piperazine.", "b. React 4-(4-fluorophenyl)piperazine with 2-bromoacetyl bromide in the presence of triethylamine and N,N-dimethylformamide to form 4-(4-fluorophenyl)piperazine-1-carboxylic acid.", "Step 2: Synthesis of 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid", "a. React 2-bromoacetyl bromide with thiophene-2-carboxylic acid in the presence of sodium hydride and N,N-dimethylformamide to form 2-(2-bromoacetyl)thiophene-2-carboxylic acid.", "b. React 2-(2-bromoacetyl)thiophene-2-carboxylic acid with 4-(4-fluorophenyl)piperazine-1-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid.", "Step 3: Synthesis of 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one", "a. React thiophene-2-carboxylic acid with piperidine in the presence of acetic anhydride and triethylamine to form 2-(piperidin-1-yl)thiophene-2-carboxylic acid.", "b. React 2-(piperidin-1-yl)thiophene-2-carboxylic acid with chloroform and sodium bicarbonate in the presence of water and diethyl ether to form 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one.", "Step 4: Coupling of intermediates to form final product", "a. React 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid with 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one in the presence of triethylamine and N,N-dimethylformamide to form the final product, 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one." ] } | |
| 1226447-05-7 | |
Fórmula molecular |
C25H20N4O5S |
Peso molecular |
488.52 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N4O5S/c1-14-3-5-17(9-15(14)2)23-26-21(34-27-23)12-28-18-7-8-35-22(18)24(30)29(25(28)31)11-16-4-6-19-20(10-16)33-13-32-19/h3-10H,11-13H2,1-2H3 |
Clave InChI |
SIBUUECUWVFMDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)
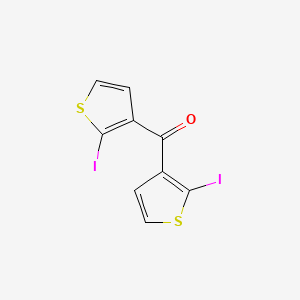
![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)
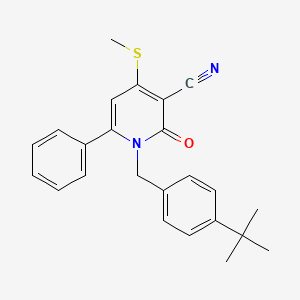
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2610088.png)
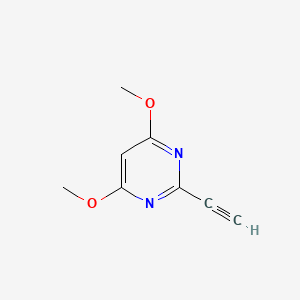
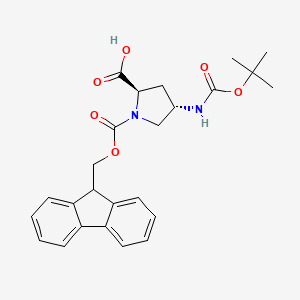

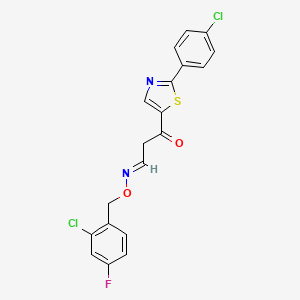
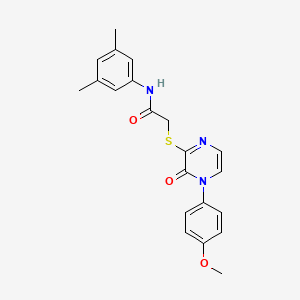
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2610100.png)

